molecular formula C11H11NO4S B8391398 methyl 5-(methanesulfonyl)-1H-indole-7-carboxylate

methyl 5-(methanesulfonyl)-1H-indole-7-carboxylate

Cat. No. B8391398
M. Wt: 253.28 g/mol
InChI Key: NSYPKJUZNRWKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(methanesulfonyl)-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-(methanesulfonyl)-1H-indole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-(methanesulfonyl)-1H-indole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

methyl 5-methylsulfonyl-1H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO4S/c1-16-11(13)9-6-8(17(2,14)15)5-7-3-4-12-10(7)9/h3-6,12H,1-2H3

InChI Key

NSYPKJUZNRWKAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)S(=O)(=O)C)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromo-1H-indole-7-carboxylate (300 mg), 1-methyl-2-pyrrolidinone (6 mL), sodium methanesulfinate (600 mg), and copper iodide (I) (1.10 g) was stirred at 150° C. for 17 hours under an argon atmosphere. The reaction mixture was left to be cooled to room temperature, ethyl acetate was added thereto, and then the insoluble materials were removed by filtration. To this filtrate was added water, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated brine in this order, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain methyl 5-(methanesulfonyl)-1H-indole-7-carboxylate (91 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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